![molecular formula C23H22ClN5O3S B2762253 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide CAS No. 1170067-42-1](/img/structure/B2762253.png)
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide is a useful research compound. Its molecular formula is C23H22ClN5O3S and its molecular weight is 483.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Compounds with similar structural components have been synthesized through various chemical reactions, exploring their potential in creating new molecules with specific properties. For example, Sayed and Ali (2007) described the synthesis of compounds through reactions of specific precursors with hydrazine derivatives, hydroxyl-amine hydrochloride, and other nucleophiles for antiviral evaluations, highlighting the importance of these reactions in producing compounds with potential biological activity (Sayed & Ali, 2007).
Potential Applications in Medicinal Chemistry
Research on similar compounds often aims to discover their potential therapeutic applications. For instance, the study of the synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring by Farag et al. (2009) demonstrates the exploration of novel compounds for antimicrobial properties (Farag, Kheder, & Mabkhot, 2009).
Herbicidal and Agricultural Applications
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-13-14(2)25-22(27-20(13)30)29-19(12-17(28-29)18-6-5-11-33-18)26-21(31)23(3,4)32-16-9-7-15(24)8-10-16/h5-12H,1H2,2-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIFRDUOJYSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=O)C1=C)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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